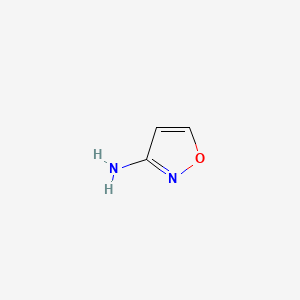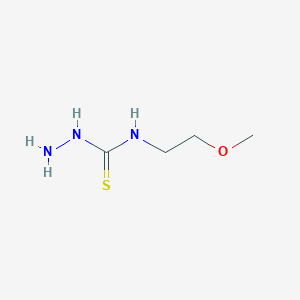![molecular formula C9H10F3N B1271240 N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine CAS No. 296276-41-0](/img/structure/B1271240.png)
N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine
Vue d'ensemble
Description
N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine, also known as N-methyl-2-trifluoromethylphenethylamine or MTPA, is a synthetic organic compound with a wide range of applications in scientific research. It is used as a reagent for the synthesis of other compounds, as well as for its potential as a therapeutic agent.
Applications De Recherche Scientifique
1. Synthesis and Structural Analysis
- The synthesis of derivatives of methanamine compounds, including those related to N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine, often involves complex chemical reactions. These derivatives are characterized using methods like NMR spectroscopy, Elemental Analysis, and MS data. An example includes the synthesis of N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine (Aouine, El Hallaoui, & Alami, 2014).
2. Chiral Ligands and Complexes
- Such compounds are utilized in the creation of chiral ligands and complexes with significant structural properties. These complexes are crucial in various chemical reactions and have unique geometries and interaction properties. For instance, research on solid-state and solution characterization of chiral, conformationally mobile tripodal ligands, which form pseudo C3-symmetric complexes, demonstrates the importance of these structures (J. Canary et al., 1998).
3. Photocytotoxicity and Cellular Imaging
- Compounds derived from this compound are explored for their potential in cellular imaging and photocytotoxicity. For example, iron(III) complexes with such derivatives exhibit significant photocytotoxicity in red light, making them potential candidates for cancer treatment and imaging (Basu et al., 2014).
4. Catalytic Applications
- These compounds are also used in catalytic applications, especially in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. They demonstrate good activity and selectivity in catalytic processes, indicating their potential in various industrial chemical reactions (Roffe et al., 2016).
5. Anticancer Activity
- The derivatives of this compound, particularly in palladium and platinum complexes, have been studied for their anticancer activity. These complexes show significant selectivity and cytotoxic activity against various cancerous cell lines, underscoring their potential in cancer therapy (Mbugua et al., 2020).
6. Drug Synthesis and Imaging Applications
- Lastly, these compounds are instrumental in the synthesis of drugs and imaging agents. For example, the facile synthesis of carbon-11-labeled dual inhibitors for imaging neuroinflammation demonstrates the compound's applicability in advanced medical imaging techniques (Jia et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-13-6-7-4-2-3-5-8(7)9(10,11)12/h2-5,13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOKBYDWCYRBGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366417 | |
| Record name | N-Methyl-1-[2-(trifluoromethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
296276-41-0 | |
| Record name | N-Methyl-1-[2-(trifluoromethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-1-(2-(trifluoromethyl)phenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5-bromothien-2-yl)methyl]-N-methylamine](/img/structure/B1271160.png)
![N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide](/img/structure/B1271162.png)









![[(3aR,4R,5R,6aS)-4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B1271197.png)

